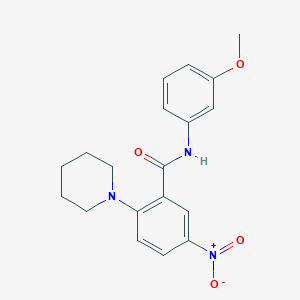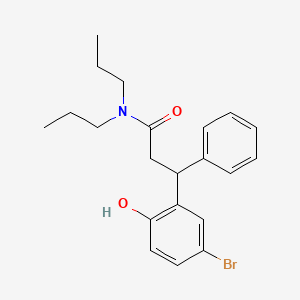![molecular formula C21H26N2O5S B4070629 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4070629.png)
3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide
Overview
Description
3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide, also known as IBMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMS is a benzamide derivative that has been studied extensively for its anti-inflammatory, anti-cancer, and anti-tumor properties.
Mechanism of Action
The mechanism of action of 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide is not fully understood, but it is believed to act through multiple pathways. 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the activity of various enzymes such as COX-2 and MMPs, which are involved in the inflammatory response and cancer cell growth. Additionally, 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to activate the AMPK pathway, which is involved in cellular energy metabolism and has been linked to anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix and tumor invasion. 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells and protect against oxidative stress-induced cell death.
Advantages and Limitations for Lab Experiments
3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been shown to have low toxicity and can be administered orally. However, there are some limitations to using 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide.
Future Directions
There are several future directions for research on 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide. One area of interest is the potential use of 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide in the treatment of neurodegenerative diseases. 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have neuroprotective properties, and more research is needed to fully understand its potential therapeutic applications. Additionally, more research is needed to understand the mechanism of action of 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide and its potential side effects. Finally, more research is needed to optimize the synthesis method of 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide and improve its solubility in water.
Scientific Research Applications
3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties that can be useful in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has also been studied for its anti-cancer and anti-tumor properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, 3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have neuroprotective properties that can be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-(2-methylpropoxy)-N-(4-morpholin-4-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-16(2)15-28-19-5-3-4-17(14-19)21(24)22-18-6-8-20(9-7-18)29(25,26)23-10-12-27-13-11-23/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYCOVWXCITMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isobutoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070554.png)
![7-(3,4-difluorobenzyl)-2-(3-ethynylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4070557.png)

![1-phenyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4070566.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B4070585.png)
![N-[4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B4070586.png)
![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4070605.png)
![4-[5-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4070610.png)
![5-bromo-N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4070614.png)

![6-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4070634.png)
![N-[4-(1-adamantyl)phenyl]benzenesulfonamide](/img/structure/B4070640.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B4070648.png)